N-(4-butylphenyl)-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(3-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl group substituted with a butyl chain and a chlorophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(3-chlorophenoxy)acetamide typically involves the reaction of 4-butylaniline with 3-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(3-chlorophenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-(3-methylphenoxy)acetamide
- N-(4-butylphenyl)-2-(3-fluorophenoxy)acetamide
- N-(4-butylphenyl)-2-(3-bromophenoxy)acetamide
Uniqueness
N-(4-butylphenyl)-2-(3-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it an interesting subject for further research and development.
Properties
Molecular Formula |
C18H20ClNO2 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-2-3-5-14-8-10-16(11-9-14)20-18(21)13-22-17-7-4-6-15(19)12-17/h4,6-12H,2-3,5,13H2,1H3,(H,20,21) |
InChI Key |
VOSHLARSHLAIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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